molecular formula C15H15N3O3S B1667510 N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide

N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide

Cat. No. B1667510
M. Wt: 317.4 g/mol
InChI Key: NZVOKXQPGIDGBV-UHFFFAOYSA-N
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Description

BRD2577 is a HDAC inhibitor. It acts by inhibiting multiple HDAC enzymes and modulates acetylation levels in cells.

Scientific Research Applications

  • Structural Insights : The compound has been studied for its structural properties, such as its crystal structure and conformational aspects. For instance, a study found that similar compounds have a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing this conformation (Subasri et al., 2016).

  • Antitumor Activity : Various derivatives of this compound have been synthesized and evaluated for their potential antitumor activity. Notably, some compounds showed potent anticancer activity, comparable to that of doxorubicin, against multiple human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).

  • Antiviral Research : The compound's derivatives have been explored for antiviral applications, including against COVID-19. Studies have investigated its molecular structure, drug likeness, and potential as an antiviral agent through docking against SARS-CoV-2 protein (Mary et al., 2020).

  • Inhibitory Activity : This compound and its derivatives have been investigated for their inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase, demonstrating potential as dual inhibitors (Gangjee et al., 2008).

  • Antimicrobial Applications : Some derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

  • Spectroscopic Analysis : The compound has been characterized for its vibrational signatures using techniques like Raman and Fourier transform infrared spectroscopy, providing insights into its molecular structure and stability (Mary et al., 2022).

  • Anticancer Agents Development : Efforts have been made to develop novel anticancer agents based on this compound, with some derivatives showing notable inhibitory effects against various cancer cell lines (Al-Sanea et al., 2020).

  • Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Novel pyrimidine-triazole derivatives of the compound have been synthesized and evaluated for antimicrobial activity, showing efficacy in different organic solvents (Majithiya & Bheshdadia, 2022).

  • Fluorescence Binding Studies : Studies have been conducted on p-hydroxycinnamic acid amides related to this compound to investigate their interactions with proteins like bovine serum albumin through fluorescence and UV–vis spectral studies (Meng et al., 2012).

  • Anti-Amoebic Agent Analysis : The compound has been investigated for its potential as an anti-amoebic agent through quantum mechanical calculations and molecular docking studies (Shukla & Yadava, 2020).

properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C15H15N3O3S/c1-9-7-14(21)18-15(16-9)22-8-13(20)11-3-5-12(6-4-11)17-10(2)19/h3-7H,8H2,1-2H3,(H,17,19)(H,16,18,21)

InChI Key

NZVOKXQPGIDGBV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C

SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD2577;  BRD-2577;  BRD 2577; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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